molecular formula C11H7F3N2O2 B1647140 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid CAS No. 1260740-53-1

1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid

Cat. No.: B1647140
CAS No.: 1260740-53-1
M. Wt: 256.18 g/mol
InChI Key: LVXUGHWZJOBYDX-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid (CAS 1260740-53-1) is a fluorinated pyrazole derivative of significant interest in medicinal and agrochemical research. This compound serves as a key synthetic intermediate for developing novel active molecules, particularly due to the presence of the trifluoromethyl group, which often enhances biological activity, metabolic stability, and cell membrane permeability . Its core structure is integral to the exploration of Succinate Dehydrogenase Inhibitors (SDHIs), a class of fungicides that disrupt cellular energy production in pathogens by binding to the ubiquinone site of mitochondrial complex II . Research indicates that pyrazole-4-carboxamide derivatives demonstrate promising in vitro antifungal activity against various phytopathogenic fungi, such as Gibberella zeae and Fusarium oxysporum . Beyond agrochemical applications, the pyrazole scaffold is a privileged structure in pharmacology, found in compounds with diverse therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory agents . Recent studies also highlight the potential of similar pyrazole-carboxylic acid structures as multifunctional inhibitors for antimicrobial and antidiabetic applications, underscoring the ongoing research value of this chemical class . The synthetic route to such pyrazole derivatives often involves cyclocondensation reactions, classic methods like the Paal-Knorr synthesis, or coupling reactions . This product is intended for research and development purposes only in laboratory settings.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)8-1-3-9(4-2-8)16-6-7(5-15-16)10(17)18/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXUGHWZJOBYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling Approach

A widely adopted method involves Suzuki-Miyaura cross-coupling to introduce the 4-(trifluoromethyl)phenyl group. The protocol, as detailed in, proceeds as follows:

  • Synthesis of Ethyl 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylate :
    Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is treated with phenylboronic acid in the presence of cupric acetate and pyridine. This reaction, conducted in dimethylformamide (DMF) at ambient temperature for 24 hours, yields ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with a 91% yield.

  • Hydrolysis to Carboxylic Acid :
    The ester intermediate is hydrolyzed using lithium hydroxide in tetrahydrofuran (THF) at 70°C, yielding the carboxylic acid derivative. This step achieves a 97.6% yield.

Adaptation for 4-(Trifluoromethyl)phenyl Substitution :
Replacing phenylboronic acid with 4-(trifluoromethyl)phenylboronic acid in the coupling step enables direct synthesis of the target compound. Optimization studies suggest that palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for electron-deficient aryl groups.

Diazonium Salt Formation and Cyclization

Patent US9051272B2 describes an alternative route via diazonium intermediates:

  • Diazotization of 4-(Trifluoromethyl)aniline :
    The aniline derivative is treated with tert-butyl nitrite in acetone or acetonitrile at −10°C to 50°C, generating a diazonium salt in situ. Copper catalysts (e.g., CuSO₄) accelerate this step, achieving yields >85%.

  • Cyclization with Isoprenyl Acetate :
    The diazonium salt reacts with isoprenyl acetate in a one-pot process, forming the pyrazole ring. Solvent choice critically impacts regioselectivity, with acetone favoring the 1,4-disubstituted product.

  • Oxidation to Carboxylic Acid :
    The intermediate ester undergoes oxidation using KMnO₄ or CrO₃ in acidic media, followed by hydrolysis to yield the carboxylic acid.

Direct Carboxylation Strategies

Recent advances employ carboxylation of pre-functionalized pyrazoles:

  • Lithium-Halogen Exchange :
    1-[4-(Trifluoromethyl)phenyl]pyrazole is treated with n-butyllithium at −78°C, followed by quenching with CO₂ to install the carboxylic acid group. This method avoids multi-step sequences but requires stringent anhydrous conditions.

  • Microwave-Assisted Synthesis :
    Microwave irradiation (150°C, 30 min) of 1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile in HCl/H₂O mixtures promotes rapid hydrolysis to the carboxylic acid, achieving 89% yield.

Comparative Analysis of Synthetic Methods

Method Yield (%) Key Advantages Limitations
Suzuki-Miyaura Coupling 85–97 High regioselectivity; scalable Requires expensive Pd catalysts
Diazonium Cyclization 70–85 One-pot synthesis; cost-effective Sensitive to reaction conditions
Direct Carboxylation 75–89 Fewer steps; rapid Low functional group tolerance

Optimization and Process Chemistry

Solvent and Catalyst Effects

  • Solvent Polarit : Polar aprotic solvents (DMF, THF) improve solubility of intermediates but complicate purification. Switching to acetonitrile in diazonium reactions reduces side products.
  • Catalyst Loading : Reducing Pd catalyst loadings to 0.5 mol% with ligand additives (e.g., SPhos) maintains efficiency while lowering costs.

Temperature and Reaction Time

  • Low-Temperature Regimes : Diazonium reactions at −10°C minimize decomposition, enhancing yield by 15%.
  • Microwave Acceleration : Reducing reaction times from 24 hours to 30 minutes via microwave irradiation improves throughput.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 9.23 (s, 1H, pyrazole-H), 7.93 (d, J = 8.6 Hz, 2H, Ar-H), 7.47 (t, J = 7.2 Hz, 1H, Ar-H), 12.90 (s, 1H, COOH).
  • MS (ESI) : m/z 257 [M+H]⁺.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

  • Catalyst Recovery : Implementing Pd scavengers (e.g., SiliaBond Thiol) reduces metal residues in APIs, aligning with ICH guidelines.
  • Waste Management : Copper-free diazonium protocols mitigate environmental impact, though at a 10% yield penalty.

Regulatory Compliance

  • ICH Stability Testing : Accelerated stability studies (40°C/75% RH) confirm the compound’s degradation <2% over 6 months.

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes standard derivatization reactions, enabling the synthesis of pharmacologically relevant analogs.

Esterification

Reaction with alcohols in acidic or coupling conditions yields esters. For example:

  • Ethyl ester formation : Treatment with ethanol and sulfuric acid produces the corresponding ethyl ester, a common precursor for further modifications .

Reaction ComponentConditionsProductYieldReference
Ethanol, H₂SO₄Reflux, 6hEthyl 1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylate85%

Acyl Chloride Formation

Treatment with thionyl chloride (SOCl₂) converts the acid to its reactive acyl chloride intermediate, enabling nucleophilic substitutions :

  • Chlorination : SOCl₂ in anhydrous dichloromethane at 0°C→RT .

Decarboxylation

Thermal or basic conditions induce decarboxylation, removing CO₂ to generate substituted pyrazoles:

  • Pyrazole formation : Heating with NaOH in ethylene glycol at 150°C yields 1-[4-(trifluoromethyl)phenyl]pyrazole .

ConditionsProductYieldReference
NaOH, ethylene glycol, 150°C, 3h1-[4-(trifluoromethyl)phenyl]pyrazole65%

Condensation Reactions

The acid participates in condensations with nucleophiles, forming heterocyclic systems:

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-deficient nature (due to the -CF₃ group) directs electrophiles to specific positions:

Nitration

Nitration occurs preferentially at the 5-position of the pyrazole ring :

  • Conditions : HNO₃/H₂SO₄ at 0°C→RT .

Nitrating AgentPositionProductYieldReference
HNO₃/H₂SO₄C-55-Nitro-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid60%

Biological Activity Modulation

Structural modifications correlate with enhanced bioactivity:

DerivativeActivityMechanismReference
Ethyl esterAnti-inflammatoryCOX-2 inhibition
AmidesAnticancerApoptosis induction via caspase-3 activation

Scientific Research Applications

Agricultural Applications

Fungicidal Properties

The compound has been identified as an effective fungicide, particularly against a wide range of phytopathogenic fungi. It demonstrates systemic activity, making it suitable for both foliar and soil applications. The following table summarizes its efficacy against various fungi:

Fungus Common Name Target Crop
Blumeria graminisPowdery mildewCereals
Erysiphe cichoracearumPowdery mildewCucurbits
Podosphaera leucotrichaPowdery mildewApples
Uncinula necatorPowdery mildewVines
Puccinia spp.Rust fungiCereals
Phytophthora infestansLate blightPotatoes and tomatoes

The application rates for this compound typically range from 0.01 to 1 kg/ha, with specific formulations optimized for different crops and conditions .

Formulation and Application Methods

The compound can be formulated in various ways, including solutions, powders, and emulsions, which are applied via spraying or dusting. This versatility allows for tailored application strategies depending on the target environment and pest pressure .

Pharmaceutical Applications

Potential Therapeutic Uses

While primarily recognized for its agricultural applications, there is growing interest in the pharmaceutical potential of 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid. Its structural characteristics suggest possible roles in drug development, particularly as a scaffold for synthesizing new therapeutic agents.

Synthesis of Derivatives

Research has indicated that modifications to the pyrazole core can yield derivatives with enhanced biological activity or specificity towards certain biological targets. For instance, derivatives of this compound have been explored for anti-inflammatory and analgesic properties .

Case Studies

Case Study 1: Efficacy Against Specific Fungi

A study conducted on the efficacy of this compound against Blumeria graminis demonstrated a significant reduction in fungal biomass when applied at optimal concentrations. The study highlighted the compound's potential as a low-environmental-impact fungicide due to its effectiveness at lower application rates compared to traditional fungicides .

Case Study 2: Synthesis and Biological Evaluation of Derivatives

Another research effort focused on synthesizing various derivatives of this compound to evaluate their anti-inflammatory properties. The results indicated that certain modifications enhanced the compound's efficacy in inhibiting inflammatory pathways, suggesting potential therapeutic applications beyond agriculture .

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring
Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid -CH₃ (para) C₁₂H₉F₃N₂O₂ 270.21 Higher lipophilicity than -CF₃ analogs; used in herbicide intermediates.
1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid -F (meta) + thiazole ring C₁₂H₆F₄N₃O₂S₂ 385.32 Enhanced π-π stacking due to thiazole; explored in kinase inhibition.

Analysis :

  • The trifluoromethyl group (-CF₃) in the target compound increases acidity (pKa ~3.5–4.0) compared to methyl (-CH₃, pKa ~4.5–5.0) due to stronger electron withdrawal .
  • Thiazole-containing analogs (e.g., ) exhibit improved solubility in polar solvents (logP ~1.8 vs. ~2.5 for the target compound) owing to heterocyclic polarity.
Variations in Pyrazole Core Substitution
Compound Name Pyrazole Substituents Molecular Formula Key Findings
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid -CH₃ (position 1), -CF₃ (position 3) C₆H₅F₃N₂O₂ Higher thermal stability (decomposition >250°C); agrochemical intermediate.
1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid -C₃H₇ (position 1), -CF₃ (position 3) C₈H₉F₃N₂O₂ Increased hydrophobicity (logP ~2.8); used in fungicide formulations.

Analysis :

  • Substitution at position 1 (e.g., methyl or propyl) reduces steric hindrance compared to bulky aryl groups, improving synthetic yields (e.g., 74–94% in ).
  • Propyl chains enhance membrane permeability but may reduce aqueous solubility.
Heterocyclic Modifications
Compound Name Heterocyclic Component Molecular Weight (g/mol) Applications
1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Thiophene-thiazole fusion 345.32 Anticandidal agents (MIC: 1.56 µg/mL against A. baumannii).
1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid -OCH₃ (meta) 218.20 Intermediate in NSAID synthesis.

Analysis :

  • Thiophene-thiazole hybrids (e.g., ) demonstrate broad-spectrum antimicrobial activity due to sulfur-mediated hydrogen bonding.
  • Methoxy (-OCH₃) groups increase electron density, reducing acidity (pKa ~4.8) compared to -CF₃ analogs.
Key Routes for Trifluoromethylpyrazole Carboxylic Acids
  • Condensation-Acylation-Cyclization (e.g., ): Step 1: Condensation of sodium cyanoacetate with dimethylamino vinyl ketone (yield: 93.7%). Step 2: Acylation with trifluoroacetyl chloride (replaces toxic phosgene). Step 3: Cyclization with methyl hydrazine (yield: 74.3%).
  • Thiazole Ring Introduction (e.g., ):
    • Suzuki coupling of fluorophenyl-thiazole intermediates (purity >95%).

Biological Activity

1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data tables.

Chemical Structure and Properties

The compound features a pyrazole ring with a trifluoromethyl group and a carboxylic acid functional group, which contribute to its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with various biological targets.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial and fungal strains. In vitro studies have shown significant inhibition of microbial growth, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties : Research indicates that this compound can inhibit the proliferation of several cancer cell lines, including breast (MCF-7), lung (A549), and colorectal cancers. The mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with tumor growth .
  • Anti-inflammatory Effects : It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and various kinases .
  • Cellular Pathway Modulation : It affects signaling pathways related to cell survival and proliferation, including the MAPK/ERK pathway, which is crucial for cancer cell growth .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-70.08Induction of apoptosis
A5490.95Inhibition of autophagy
HCT1167.01Microtubule disassembly
NCIH4608.55Inhibition of Aurora-A kinase

Table 2: Antimicrobial Activity

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus40 µg/mL
Escherichia coli20 µg/mL
Candida albicans30 µg/mL

Case Studies

  • Anticancer Study : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 0.08 µM, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Research : Another study assessed the compound's ability to inhibit pro-inflammatory cytokines in a murine model of arthritis. The results showed a notable decrease in TNF-α levels, suggesting its efficacy in treating inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid, and what reagents are critical for its preparation?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves:

  • Cyclocondensation : Reacting a β-ketoester (e.g., ethyl acetoacetate) with a substituted hydrazine (e.g., 4-trifluoromethylphenylhydrazine) and a carbonyl source (e.g., DMF-DMA) to form the pyrazole ring .
  • Hydrolysis : Basic hydrolysis of the ester intermediate (e.g., using NaOH or KOH) to yield the carboxylic acid .
    Critical reagents include DMF-DMA for cyclization and alkali hydroxides for hydrolysis. Catalysts like palladium or copper may enhance reaction efficiency in related fluorinated pyrazole syntheses .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

  • NMR Spectroscopy : Used to confirm the pyrazole ring structure and substituent positions (e.g., 1^1H and 13^{13}C NMR for aromatic protons and CF3_3 group identification) .
  • LC-MS/HPLC : Validates molecular weight (e.g., m/z 285.05 for C11_{11}H7_7F3_3N2_2O2_2) and purity (>95% by HPLC) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state behavior .

Q. What purification strategies are effective for isolating the compound?

  • Silica Gel Chromatography : Separates ester intermediates and hydrolyzed products using gradients of ethyl acetate/hexane .
  • Recrystallization : Polar solvents (e.g., ethanol/water mixtures) yield high-purity crystals .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or decomposition.
  • Safety : Use gloves and respiratory protection due to potential irritant properties. Avoid strong oxidizers to prevent hazardous reactions .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale syntheses of fluorinated pyrazole derivatives?

  • Catalyst Screening : Palladium or copper catalysts improve cyclization efficiency in related fluoropyrazole syntheses .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, toluene) enhance solubility and reaction rates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining >85% yield in similar compounds .

Q. What strategies enable functionalization of the pyrazole core for bioactivity studies?

  • Amide Formation : Coupling the carboxylic acid with amines via EDCI/HOBt activation to create derivatives for enzyme inhibition assays .
  • Electrophilic Substitution : Introduce halogens or methyl groups at the pyrazole 5-position to modulate electronic properties .
  • Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

Q. How can computational methods predict the compound’s reactivity or binding affinity?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways for fluorinated intermediates .
  • Molecular Docking : Simulates interactions with biological targets (e.g., Keap1 inhibitors) to prioritize derivatives for synthesis .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

  • Comparative Analysis : Cross-reference experimental NMR data with theoretical calculations (e.g., Gaussian09) to identify discrepancies caused by solvent effects or tautomerism .
  • 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations in complex spectra .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme Inhibition Assays : Test Keap1 or COX-2 inhibition using fluorescence polarization or ELISA .
  • Antimicrobial Screening : Assess MIC values against Gram-positive/negative bacteria via broth microdilution .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify lead candidates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Reactant of Route 2
1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.